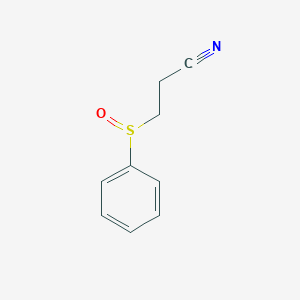

2-Cyanoethyl phenyl sulfoxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfinyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-7-4-8-12(11)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJURYFKBQFZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431450 | |

| Record name | 2-Cyanoethyl phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-75-3 | |

| Record name | 2-Cyanoethyl phenyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 2 Cyanoethyl Phenyl Sulfoxide

Pyrolytic Decomposition of 2-Cyanoethyl Phenyl Sulfoxide (B87167)

The pyrolysis of 2-Cyanoethyl phenyl sulfoxide is a thermal elimination reaction that yields phenylsulfenic acid and acrylonitrile (B1666552). This reaction proceeds intramolecularly through a cyclic transition state, a characteristic feature of many sulfoxide pyrolyses, often referred to as the Cope elimination. The presence of the electron-withdrawing cyano group on the β-carbon atom significantly influences the reaction's kinetics and mechanism compared to simpler alkyl phenyl sulfoxides.

Kinetic Analysis of Thermal Elimination

Kinetic studies are fundamental to elucidating the mechanism of the pyrolytic elimination of this compound. These investigations focus on measuring reaction rates, determining activation parameters, and assessing the influence of electronic substituent effects.

The rate of pyrolytic elimination of 2-cyanoethyl (substituted phenyl) sulfoxides has been systematically investigated. The presence of the β-cyano group has a notable accelerating effect on the reaction rate. For instance, at 100 °C, the pyrolytic rate of 2-cyanoethyl (substituted phenyl) sulfoxides was found to be approximately 23 times faster than that of 2-(substituted phenyl)ethyl aryl sulfoxides oup.comresearchgate.net. This rate enhancement underscores the role of the electron-withdrawing cyano group in facilitating the elimination process.

Table 1: Comparative Pyrolysis Rate Data

| Compound | Relative Rate at 100 °C |

|---|---|

| 2-(Substituted phenyl)ethyl aryl sulfoxides | 1 |

Activation parameters provide insight into the energy profile and the degree of order in the transition state of a reaction. While specific values for this compound are part of a broader study, the activation parameters for the structurally related 2-(substituted phenyl)ethyl aryl sulfoxides have been determined. For this related series, the activation enthalpy (ΔH‡) was found to be 110 kJ mol⁻¹, and the activation entropy (ΔS‡) was -45 J K⁻¹ mol⁻¹ oup.comresearchgate.net. The negative entropy of activation is consistent with a highly ordered, cyclic transition state, which is a common feature in the pyrolysis of sulfoxides.

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds walisongo.ac.idviu.calibretexts.org. For the pyrolysis of 2-cyanoethyl (substituted phenyl) sulfoxides, the Hammett plot, which correlates the logarithm of the rate constant with the substituent constant (σ), does not yield a simple straight line. Instead, the plot is a concave curve oup.comresearchgate.net.

This non-linear relationship suggests a change in the reaction mechanism or the nature of the transition state as the electronic properties of the substituent on the phenyl ring are varied.

For electron-donating to moderately electron-withdrawing substituents (from p-OCH₃ to p-Cl), the plot shows a negative trend, with a reaction constant (ρ) of -0.49 oup.comresearchgate.net. A negative ρ value indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state, or destabilizing a negative charge.

Conversely, for the strongly electron-withdrawing p-NO₂ group, the trend becomes positive oup.comresearchgate.net. This shift implies that for substituents that can strongly stabilize a negative charge, the mechanism favors a transition state with developing negative charge.

Table 2: Hammett Plot Data for the Pyrolysis of Substituted 2-Cyanoethyl Phenyl Sulfoxides

| Substituent Range | Trend | Reaction Constant (ρ) |

|---|---|---|

| p-OCH₃ to p-Cl | Negative | -0.49 |

This concave behavior points to a transition state that is highly sensitive to the electronic demands of the substituent, shifting from a more carbanion-like character to one with less charge separation depending on the substituent's nature.

Mechanistic Postulations for Pyrolysis

Based on the kinetic evidence, a detailed mechanism for the pyrolysis of this compound has been proposed. The data strongly support a concerted, intramolecular elimination process.

The pyrolysis is suggested to proceed through a five-membered cyclic transition state oup.comresearchgate.net. In this arrangement, the sulfoxide oxygen acts as an internal base, abstracting a β-hydrogen atom, while the C-S bond simultaneously cleaves. The kinetic isotope effect for the β-hydrogen in related sulfoxides was found to be considerably large, supporting the C-H bond breaking in the rate-determining step oup.comresearchgate.net.

The concave Hammett plot suggests that the transition state has a "nearly carbanion-like" character oup.comresearchgate.net. The electron-withdrawing cyano group stabilizes the developing negative charge on the β-carbon as the proton is abstracted. The exact nature of the charge distribution in the transition state, however, varies with the substituent on the S-phenyl group, explaining the shift in the Hammett plot from a negative to a positive slope. This indicates a flexible transition state structure that adapts to the electronic environment.

Evidence for Carbanion-like Mechanisms

The pyrolytic elimination of sulfoxides, including this compound, often proceeds through a transition state with significant carbanionic character at the β-carbon. This is distinct from a purely concerted or E1-like pathway. Evidence for this carbanion-like (or E1cb-like) mechanism comes primarily from studies of substituent effects on the reaction rate.

In related systems, such as the pyrolysis of 2-phenylethyl phenyl sulfoxide, Hammett plots reveal positive ρ (rho) values when substituents are placed on the β-phenyl ring. oup.com A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. This electronic demand is consistent with the development of a partial negative charge (a carbanion) at the β-carbon in the rate-determining step. oup.com Electron-withdrawing groups stabilize this developing negative charge, thus increasing the reaction rate. This observation strongly supports a mechanism where β-proton abstraction and the subsequent charge development are significant features of the transition state.

Differentiation from E1-like Elimination Pathways

The carbanion-like mechanism for sulfoxide pyrolysis is clearly differentiated from an E1-like pathway, which would involve the formation of a carbocation at the α-carbon. Several key pieces of evidence rule out the E1 mechanism:

Substituent Effects: An E1-like mechanism would predict the development of a positive charge at the α-carbon. If this were the case, electron-donating groups on an α-phenyl substituent would accelerate the reaction, leading to a large, negative ρ value. Instead, studies on analogous systems show that the partial charge developed at the α-carbon is not significantly positive. oup.com

Stereochemistry: The pyrolysis of sulfoxides is known to be a stereospecific syn-elimination. This means the β-proton and the sulfoxide group must be oriented on the same side of the C-C bond for the reaction to occur. This concerted, cyclic transition state is incompatible with the stepwise, non-stereospecific nature of a classic E1 reaction, which proceeds through a planar carbocation intermediate that loses stereochemical information.

Kinetic Isotope Effects: As discussed in the following section, the observation of a significant primary kinetic isotope effect for the β-hydrogen indicates that the C-H bond is being broken in the rate-determining step. In a pure E1 mechanism, the rate-determining step is the departure of the leaving group to form the carbocation, and C-H bond cleavage occurs in a subsequent, fast step. princeton.edu

Isotope Effects in Pyrolytic Reactions (e.g., Deuterium (B1214612) Kinetic Isotope Effects)

Kinetic Isotope Effect (KIE) studies, particularly those involving deuterium substitution at the β-carbon, provide powerful insight into the transition state of sulfoxide pyrolysis. The presence of a significant primary deuterium KIE is evidence that the β-C-H bond is being cleaved in the rate-limiting step of the reaction. nih.govnih.gov

In the pyrolysis of sulfoxides analogous to this compound, large primary kinetic isotope effects (kH/kD) are observed. For example, studies on 1-arylethyl phenyl sulfoxides have reported kH/kD values in the range of 4 to 6. oup.com A KIE of this magnitude confirms that the abstraction of the β-proton is a central part of the rate-determining step. oup.com This finding is consistent with a concerted, carbanion-like transition state where the C-H bond is substantially broken. It is inconsistent with a stepwise E1 mechanism where C-H bond cleavage occurs after the rate-determining step and would exhibit a small or non-existent primary KIE. princeton.edu

Deuterium Kinetic Isotope Effects (kH/kD) in the Pyrolysis of Substituted 1-Phenylethyl Phenyl Sulfoxides at 100°C

| Substituent (Y) on β-Aryl Group | Isomer | kH/kD Value |

|---|---|---|

| p-OMe | erythro | 4.08 |

| H | erythro | 4.80 |

| m-Cl | erythro | 5.81 |

| p-OMe | threo | 4.32 |

| H | threo | 5.02 |

| m-Cl | threo | 6.12 |

Data derived from studies on analogous sulfoxide systems. oup.com

Nucleophilic Reactions of this compound

Beyond undergoing thermal elimination, this compound can also be utilized as a precursor for generating potent carbon nucleophiles. The electron-withdrawing nature of the sulfoxide group acidifies the protons on the adjacent carbon (the α-carbon), allowing for their removal by a strong base to form a stabilized carbanion.

Generation and Reactivity of Alpha-Sulfinyl Carbanions

The treatment of alkyl aryl sulfoxides with strong bases, such as n-butyllithium (n-BuLi), results in the deprotonation of the α-carbon to generate an α-sulfinyl carbanion. nih.govrsc.org These carbanions are highly reactive nucleophiles used extensively in organic synthesis for the formation of new carbon-carbon bonds. Structural studies on the resulting lithium compounds have shown that they often exist as dimeric structures with no direct lithium-carbon (Li-Cα) contacts, indicating the presence of "free" carbanions in the crystal lattice. nih.govrsc.org The stability of the α-sulfinyl carbanion is attributed to the inductive effect of the sulfoxide group and the potential for orbital overlap with the sulfur atom.

Additions to Carbonyl and Imine Functionalities

Once generated, the α-sulfinyl carbanion from a precursor like this compound readily participates in nucleophilic addition reactions with electrophiles such as aldehydes, ketones, and imines. masterorganicchemistry.comnih.gov

The reaction with a carbonyl compound involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon. masterorganicchemistry.com This addition forms a C-C bond and, after an aqueous workup, yields a β-hydroxy sulfoxide. nih.govrsc.org These reactions can proceed with high diastereoselectivity. nih.gov

Examples of α-Sulfinyl Carbanion Additions to Carbonyls

| α-Sulfinyl Carbanion Precursor | Carbonyl Compound | Product Type |

|---|---|---|

| Methyl phenyl sulfoxide | Benzaldehyde | β-Hydroxy sulfoxide |

| Methyl phenyl sulfoxide | Benzophenone | β-Hydroxy sulfoxide |

| Isopropyl phenyl sulfoxide | Benzaldehyde | β-Hydroxy sulfoxide |

Data derived from reactions of analogous alkyl aryl sulfoxides. nih.govrsc.org

Similarly, these carbanions can add to the C=N double bond of imines. libretexts.orglibretexts.org The mechanism is analogous to carbonyl addition, with the carbanion attacking the imine carbon to form a β-amino sulfoxide after workup. libretexts.org

Michael-Type Additions

As soft nucleophiles, α-sulfinyl carbanions are also capable of undergoing Michael-type (or 1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, nitriles, and other suitable Michael acceptors. In this reaction, the nucleophilic carbanion attacks the electrophilic β-carbon of the unsaturated system rather than the carbonyl carbon directly. This type of reaction is a powerful method for forming carbon-carbon bonds and constructing more complex molecular frameworks. The initial adduct is an enolate, which is then protonated during workup to give the 1,4-addition product.

Oxidative and Reductive Transformations of the Chemical Compound

The sulfur atom in this compound exists in a moderate oxidation state and can therefore undergo both oxidation to a sulfone and reduction to a sulfide (B99878).

Oxidative Transformations:

The oxidation of sulfoxides to sulfones is a common and well-documented transformation in organic chemistry. jchemrev.comorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. For the conversion of this compound to 2-cyanoethyl phenyl sulfone, several methods are expected to be effective.

One of the most common and effective reagents for the oxidation of sulfides and sulfoxides is hydrogen peroxide (H₂O₂). organic-chemistry.orgsci-hub.segoogle.com The reaction is often catalyzed by metal catalysts, such as sodium tungstate, to enhance the reaction rate and selectivity. google.com The stoichiometry of the oxidant can be controlled to selectively produce either the sulfoxide from the corresponding sulfide or the sulfone from the sulfoxide. organic-chemistry.org Other reagents that have been successfully used for the oxidation of sulfoxides to sulfones include permanganates, chromic acid, and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). jchemrev.comorientjchem.org

The general mechanism for the oxidation of a sulfoxide to a sulfone involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. This is followed by the departure of the leaving group, resulting in the formation of the sulfone.

A summary of common oxidizing agents for the conversion of sulfoxides to sulfones is presented in the table below.

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Often with a metal catalyst (e.g., Na₂WO₄) | organic-chemistry.orgsci-hub.segoogle.com |

| Potassium Permanganate (KMnO₄) | Acidic or basic conditions | jchemrev.comorientjchem.org |

| Meta-chloroperbenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | orientjchem.org |

| Sodium Metaperiodate (NaIO₄) | Aqueous or alcoholic solvents | jchemrev.com |

Reductive Transformations:

The reduction of a sulfoxide to its corresponding sulfide is also a fundamental transformation. This can be achieved using a variety of reducing agents. For this compound, these methods would yield 2-cyanoethyl phenyl sulfide.

A common method for the reduction of sulfoxides involves the use of phosphine-based reagents, such as triphenylphosphine (B44618) (PPh₃), often in the presence of iodine or other activators. The combination of triphenylphosphine and iodine (PPh₃/I₂) is an efficient system for this purpose. d-nb.info The reaction proceeds through the formation of an intermediate phosphonium (B103445) salt, which is then attacked by the sulfoxide oxygen, leading to the formation of triphenylphosphine oxide and the sulfide.

Other reducing agents that have been employed for the deoxygenation of sulfoxides include various metal hydrides and dissolving metal systems. The choice of reductant can be critical to avoid the reduction of other functional groups present in the molecule, such as the cyano group in this compound.

The following table summarizes some common reducing agents for the conversion of sulfoxides to sulfides.

| Reducing Agent | Typical Conditions | Reference |

| Triphenylphosphine/Iodine (PPh₃/I₂) | Mild, room temperature | d-nb.info |

| Oxalyl Chloride/Ethyl Vinyl Ether | Room temperature | google.com |

| N,N,N',N'-tetrabromobenzene-1,3-disulfonamide/PPh₃ | Short reaction times | |

| NbCl₅/Indium | Mild conditions | |

| Al-NiCl₂·6H₂O | High yields |

Rearrangement Reactions Involving the Sulfoxide Moiety

The sulfoxide group is known to participate in several important rearrangement reactions, most notably the Pummerer rearrangement and the Mislow-Evans rearrangement. These reactions offer powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Pummerer Rearrangement:

The Pummerer rearrangement is the reaction of a sulfoxide bearing an α-hydrogen with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride, to form an α-acyloxythioether. wikipedia.org For this compound, a Pummerer-type reaction could potentially occur, although the presence of the β-cyano group might influence the reaction pathway.

The general mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride. wikipedia.org This is followed by the elimination of a proton from the α-carbon to form a thionium (B1214772) ion intermediate. manchester.ac.uk The nucleophilic attack of the acetate (B1210297) ion on the thionium ion then yields the α-acetoxy sulfide product. wikipedia.org

While no specific examples of the Pummerer rearrangement of this compound are available, the general applicability of this reaction to a wide range of sulfoxides suggests that it would likely undergo a similar transformation under appropriate conditions. organicreactions.orgrsc.orgsemanticscholar.org

Mislow-Evans Rearrangement:

The Mislow-Evans rearrangement is a organicreactions.orgnih.gov-sigmatropic rearrangement of an allylic sulfoxide to an allylic alcohol upon treatment with a thiophile. While this compound is not an allylic sulfoxide and therefore will not directly undergo a classic Mislow-Evans rearrangement, related sigmatropic rearrangements of aryl sulfoxides are known. nih.gov For instance, aryl sulfoxides can undergo rearrangements to form biaryl compounds. nih.gov

It is conceivable that under specific conditions, this compound could be transformed into a reactive intermediate that could then participate in a sigmatropic rearrangement. For example, elimination of the cyanoethyl group could potentially lead to the formation of phenyl vinyl sulfoxide, which could then undergo further reactions. researchgate.netacs.orgorganic-chemistry.org

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," also known as "3-(phenylsulfinyl)propanenitrile," no specific experimental data for its advanced spectroscopic characterization could be located in the public domain.

While general information on the spectroscopic properties of sulfoxides as a class of compounds is available, and data for structurally related molecules such as the corresponding sulfone, 3-(phenylsulfonyl)propionitrile, can be found, this information is not a substitute for the specific experimental data required for a detailed analysis of this compound.

Consequently, it is not possible to provide the detailed and scientifically accurate article on the advanced spectroscopic characterization of this compound as outlined in the user's request. The necessary primary data for the analysis of its NMR chemical shifts and coupling constants, IR vibrational modes, and mass spectrometric fragmentation is not available in the searched resources.

Advanced Spectroscopic Characterization of 2 Cyanoethyl Phenyl Sulfoxide

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and confidence. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to several decimal places. nih.gov This precision allows for the calculation of a unique elemental formula.

For 2-Cyanoethyl phenyl sulfoxide (B87167), the molecular formula is C₉H₉NOS. HRMS analysis provides an experimentally determined accurate mass that can be compared against the theoretical (calculated) exact mass. The close agreement between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Table 1: HRMS Data for 2-Cyanoethyl Phenyl Sulfoxide (C₉H₉NOS)

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NOS |

| Theoretical Exact Mass | 179.0405 g/mol |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |

| Theoretical Mass of [M+H]⁺ | 180.0483 g/mol |

| Theoretical Mass of [M+Na]⁺ | 202.0302 g/mol |

| Typical Mass Accuracy Requirement | < 5 ppm |

This high level of mass accuracy is crucial for distinguishing between isomers and identifying unknown compounds in complex mixtures. nih.gov

Ionization Techniques and Fragmentation Pathway Analysis (e.g., ESI-MS, MALDI-TOF MS)

The choice of ionization technique is critical in mass spectrometry as it determines the nature and extent of ion formation and fragmentation. acdlabs.com For a moderately polar and thermally labile compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred. acdlabs.comemory.edu These methods impart minimal excess energy to the molecule, typically yielding an intact molecular ion or a pseudomolecular ion (e.g., [M+H]⁺), which is essential for determining molecular weight. pharmafocuseurope.com

Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules and is readily coupled with liquid chromatography (LC). pharmafocuseurope.com It generates ions by applying a high voltage to a liquid sample, creating an aerosol. enovatia.com For this compound, ESI-MS in positive ion mode would predominantly show the protonated molecule [M+H]⁺ at m/z 180.0483.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. mdpi.com A pulsed laser irradiates the sample, causing desorption and ionization with minimal fragmentation. emory.edu This technique is highly sensitive and effective for generating singly charged ions, making it useful for confirming the molecular weight of the compound. mdpi.com

Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and subjected to collision-induced dissociation (CID), provide detailed structural information by revealing characteristic fragmentation patterns. nih.govrsc.org The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways include alpha-cleavage and rearrangements. libretexts.orgmdpi.com

Table 2: Predicted Fragmentation Pathways for this compound ([M+H]⁺)

| Proposed Fragment Ion | m/z (Nominal) | Description of Loss |

|---|---|---|

| C₇H₅SO⁺ | 137 | Loss of ethyl nitrile (CH₂=CHCN) via rearrangement |

| C₆H₅SO⁺ | 125 | Cleavage of the S-CH₂ bond, loss of the cyanoethyl group (•C₂H₄CN) |

| C₆H₅S⁺ | 109 | Loss of the sulfoxide oxygen and the cyanoethyl group |

These predictable fragmentation patterns are crucial for the structural confirmation of this compound and for distinguishing it from its isomers. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is characterized by absorption bands arising from its constituent chromophores: the phenyl ring and the sulfoxide group. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength.

Phenyl Group (C₆H₅-): The benzene ring is a primary chromophore that exhibits characteristic absorption bands due to π → π* electronic transitions. These typically include a strong E2-band around 200-210 nm and a weaker, fine-structured B-band around 250-270 nm.

Sulfoxide Group (-S=O): The sulfoxide group contains non-bonding (n) electrons on the oxygen and sulfur atoms, as well as π-electrons in the S=O bond. It can undergo n → π* transitions, which are typically weak and may appear as a shoulder on the more intense π → π* bands.

The conjugation between the phenyl ring and the sulfoxide group influences the energy of these transitions, often causing a shift in their absorption maxima (λmax) compared to the individual, unconjugated chromophores. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Characteristics |

|---|---|---|---|

| π → π * | Phenyl Ring | ~210 nm (E2-band) | High Intensity |

| π → π * | Phenyl Ring | ~265 nm (B-band) | Lower Intensity, often with vibrational fine structure |

| n → π * | Sulfoxide Group | ~280-300 nm | Low Intensity, often appears as a shoulder |

Solvent Effects on Absorption Spectra

The position and intensity of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. semanticscholar.org These shifts occur because solvents can interact differently with the ground and excited electronic states of the solute molecule. ekb.eg

π → π Transitions:* For π → π* transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the more polar excited state more than the ground state, leading to a decrease in the transition energy and a shift to longer wavelengths (a bathochromic or red shift ).

n → π Transitions:* For n → π* transitions, the ground state is often more stabilized by polar, protic solvents (through hydrogen bonding with the non-bonding electrons). This increased stabilization of the ground state widens the energy gap to the excited state, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift ). biointerfaceresearch.com

Studying the spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, methanol) would allow for the differentiation of these transition types.

Table 4: Hypothetical Solvent Effects on the λmax (nm) of this compound

| Solvent | Polarity Index | π → π* (B-band) λmax (nm) | n → π* λmax (nm) | Expected Shift |

|---|---|---|---|---|

| Hexane | 0.1 | ~263 | ~295 | Reference (Non-polar) |

| Chloroform | 4.1 | ~265 | ~290 | Bathochromic (π→π), Hypsochromic (n→π) |

| Methanol | 5.1 | ~268 | ~285 | Stronger Bathochromic (π→π), Stronger Hypsochromic (n→π) |

This analysis of solvent-induced shifts provides valuable information about the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Cyanoethyl Phenyl Sulfoxide

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the properties of 2-Cyanoethyl phenyl sulfoxide (B87167). These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comyoutube.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which makes it a computationally efficient and accurate method for a wide range of chemical systems. mdpi.com For a molecule like 2-Cyanoethyl phenyl sulfoxide, DFT can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Commonly used functionals in DFT studies include B3LYP and M06-2X, paired with basis sets such as 6-31G* or 6-311G(d,p), to provide a balance between accuracy and computational cost. researchgate.net These calculations can be performed using software packages like Gaussian, which allows for the setup and execution of these complex calculations. youtube.comyoutube.com

Ab-initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), are often used as a starting point for more advanced calculations. While computationally more demanding than DFT, ab-initio methods can provide highly accurate results, particularly when electron correlation effects are included. For this compound, ab-initio calculations would be valuable for benchmarking results obtained from DFT and for providing a deeper understanding of its electronic structure.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational study of a molecule is typically geometry optimization. youtube.com This process involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable, structure of the molecule. stackexchange.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis is also a crucial aspect of studying flexible molecules like this compound. This involves exploring the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. By calculating the relative energies of these conformers, the most stable conformation can be identified, which is essential for understanding the molecule's properties and reactivity.

Below is an illustrative table of what optimized geometric parameters for a stable conformer of this compound might look like, based on typical values for similar organic molecules.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | C | C | - | 1.54 Å |

| Bond Angle | C | S | O | 106° |

| Dihedral Angle | C | C | S | O |

Electronic Structure Characterization

Understanding the electronic structure of this compound is key to predicting its chemical behavior. Computational methods provide valuable tools for this characterization.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. youtube.com

For this compound, the energy and spatial distribution of the HOMO and LUMO would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for understanding its reaction mechanisms. nih.gov

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This energy gap is a critical parameter for determining a molecule's stability and reactivity. nih.govwikipedia.org A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap suggests higher reactivity. nih.govwikipedia.org

The HOMO-LUMO gap for this compound, once calculated, would provide a quantitative measure of its stability and potential for participating in chemical reactions.

The following table presents an example of the kind of electronic properties that would be determined for this compound through computational analysis.

| Property | Value (Illustrative) | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Energy Gap | 5.3 | eV |

Ionization Potential and Electron Affinity Calculations

Interactive Data Table: General Concepts of Ionization Potential and Electron Affinity

| Parameter | Definition | General Computational Approach |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a gaseous atom or molecule. | Calculated from the energy difference between the neutral molecule and its cation, or approximated by the negative of the HOMO energy (-EHOMO) within Koopman's theorem. |

| Electron Affinity (EA) | The energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. | Calculated from the energy difference between the neutral molecule and its anion, or approximated by the negative of the LUMO energy (-ELUMO). |

Electronegativity and Chemical Hardness Predictions

Specific predicted values for the electronegativity and chemical hardness of this compound have not been reported in dedicated computational studies. These parameters are fundamental in understanding a molecule's reactivity. Electronegativity (χ) measures an atom's or functional group's ability to attract electrons, while chemical hardness (η) quantifies the resistance to a change in electron distribution. rsc.org They can be estimated from the ionization potential (IP) and electron affinity (EA) using the following formulas:

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Without specific IP and EA values for this compound, precise predictions for its electronegativity and chemical hardness cannot be provided.

Interactive Data Table: Concepts of Electronegativity and Chemical Hardness

| Parameter | Definition | Formula |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. | χ = (IP + EA) / 2 |

| Chemical Hardness (η) | A measure of the resistance of a chemical species to change its electronic configuration. | η = (IP - EA) / 2 |

Theoretical Prediction of Spectroscopic Parameters

Simulated Vibrational Spectra

While a specific simulated vibrational spectrum (FT-IR and Raman) for this compound is not available, computational chemistry provides robust methods for such predictions. chemrxiv.org DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are commonly employed to calculate harmonic vibrational frequencies. researchgate.netijcesen.com These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the cyano, sulfoxide, and phenyl groups. For instance, the characteristic C≡N stretching vibration in nitriles is a strong, sharp band in the infrared spectrum, typically appearing around 2200-2260 cm⁻¹. chemicalbook.com Similarly, the S=O stretching frequency in sulfoxides is usually observed in the 1030-1070 cm⁻¹ region.

Predicted NMR Chemical Shifts (e.g., GIAO-DFT)

Specific GIAO-DFT (Gauge-Including Atomic Orbital - Density Functional Theory) predicted NMR chemical shifts for this compound are not documented in the available literature. This computational method is a powerful tool for predicting ¹H and ¹³C NMR chemical shifts with good accuracy. carlroth.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). pdx.edu Such calculations can be invaluable for assigning complex spectra and confirming molecular structures.

Computational UV-Vis Absorption Spectra

A computationally generated UV-Vis absorption spectrum for this compound using methods like Time-Dependent Density Functional Theory (TD-DFT) has not been specifically reported. TD-DFT is a common method to predict the electronic transitions that give rise to UV-Vis absorption. mdpi.comnih.gov The calculation provides information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For a molecule like this compound, electronic transitions would likely involve the π-orbitals of the phenyl ring and the non-bonding and π-orbitals associated with the sulfoxide group.

Mechanistic Insights from Computational Simulations of Reactions

There are no specific computational studies in the surveyed literature that simulate the reaction mechanisms involving this compound. Computational chemistry is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies, thereby providing deep mechanistic insights. aps.orghelsinki.fi For a molecule like this compound, potential reactions for computational study could include its synthesis, oxidation to the corresponding sulfone, or its participation in Michael additions. Such studies would typically employ DFT to map out the potential energy surface of the reaction.

Role as Chiral Auxiliary in Diastereoselective Transformations

The primary application of chiral sulfoxides in asymmetric synthesis is their use as chiral auxiliaries. nih.govresearchgate.net These auxiliaries can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The sulfinyl group's high configurational stability and the development of efficient methods for preparing homochiral sulfoxides have led to their widespread use in synthesizing enantiomerically enriched compounds and in the total synthesis of natural products. medcraveonline.com

Chiral sulfoxide auxiliaries exert powerful stereocontrol in carbon-carbon bond-forming reactions. researchgate.netmdpi.compitt.edu The nucleophilic addition of enantiomerically pure α-sulfinyl carbanions to electrophiles, such as imines, allows for the asymmetric synthesis of important building blocks like β-amino-sulfoxides with excellent diastereocontrol. medcraveonline.com The stereochemical outcome is dictated by the formation of a highly ordered, chelated transition state, where the sulfinyl oxygen and other atoms coordinate to a metal cation, forcing the incoming nucleophile or electrophile to approach from the less sterically hindered face. illinois.edu

This principle is demonstrated in the addition of chiral sulfoxide-stabilized carbanions to various electrophiles. The reaction of the α-sulfinyl carbanion derived from a β-trimethylsilylethyl sulfoxide with α,β-unsaturated carbonyl compounds, for instance, yields conjugate addition products with extremely high stereoselectivity. researchgate.net

| Aldimine Substituent (R) | Diastereomeric Ratio (d.r.) | Product |

|---|---|---|

| CF3 | Excellent | β-amino-sulfoxide |

| C2F5 | Excellent | β-amino-sulfoxide |

| ω-hydrotetrafluoroethyl | Excellent | β-amino-sulfoxide |

The use of chiral sulfoxides as auxiliaries is a well-established strategy for the synthesis of a wide variety of enantiomerically enriched compounds. medcraveonline.comresearchgate.net The sulfinyl group is considered a valuable chiral auxiliary because it is relatively easy to introduce and remove, is configurationally stable, and is capable of inducing high levels of asymmetry. nih.gov

A common approach involves the diastereoselective reduction of β-keto sulfoxides. illinois.edu The stereoselectivity of these reductions can often be controlled by the choice of reducing agent and the addition of Lewis acids, which alters the transition state geometry. illinois.edu After the desired stereocenter has been established, the auxiliary sulfinyl group can be removed under mild conditions, for example, through Pummerer reaction conditions or reductive cleavage, to afford the final enantiopure product. researchgate.net This versatility has made chiral sulfoxides a cornerstone in the asymmetric synthesis of alcohols, amines, and other functionalized molecules. illinois.edunih.gov

The high degree of stereocontrol offered by chiral sulfoxide auxiliaries has been leveraged in the total synthesis of numerous biologically active natural products. medcraveonline.comnih.gov The stereogenic center induced by the sulfoxide directs the stereochemistry of subsequent transformations needed to complete the synthesis of complex molecular architectures. medcraveonline.com

For example, a key step in the asymmetric synthesis of a model aldehyde for the C32-C38 fragment of phorboxazoles involved the use of a sulfoxide as a chiral auxiliary. researchgate.net The strategy relied on the stereoselective reduction of a β,γ-diketosulfoxide and an acid-catalyzed cyclization of an enantiopure sulfinyl hydroxy ketone precursor to form the required tetrahydropyran ring. researchgate.net Such strategies highlight the potential of sulfoxide chemistry to provide access to complex and biologically significant molecules. researchgate.netnih.gov

Function as Chiral Ligands in Asymmetric Catalysis

While historically used primarily as chiral auxiliaries, sulfoxides containing chirality at the sulfur atom have more recently emerged as a versatile class of chiral ligands for asymmetric catalysis. nih.govnih.gov Their effectiveness as ligands is attributed to several advantages, including the proximity of the chiral information to the metal center and the ability of the sulfoxide to coordinate to the metal through either the sulfur or oxygen atom. nih.gov

Chiral sulfoxide ligands have been successfully employed in a variety of transition-metal-catalyzed asymmetric transformations. nih.govnih.gov They have proven effective in reactions catalyzed by metals such as palladium and copper. nih.govchemrxiv.org The modular nature of sulfoxide ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for a specific reaction.

For instance, aryl sulfoxide-oxazoline (Ar-SOX) ligands have been developed for Palladium(II)-catalyzed asymmetric C–H alkylation of olefins. nih.gov The oxidatively stable ArSOX scaffold enables high reactivity and enantioselectivity across a broad scope of substrates. nih.gov In copper-catalyzed reactions, chiral sulfoxide ligands can work in synergy with other catalytic species, such as palladium nanoparticles, to achieve highly enantioselective couplings. nih.gov

Palladium-catalyzed asymmetric allylic substitution (AAS) is a powerful method for forming stereogenic centers. Chiral sulfoxide-containing ligands have been designed and applied to this class of reactions. nih.gov Phosphine-sulfoxide ligands, for example, have been synthesized and used in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. nih.govresearchgate.net

In these reactions, the chiral sulfoxide ligand coordinates to the palladium center, creating a chiral environment around the metal. This chiral complex then controls the enantiofacial selection of the nucleophilic attack on the π-allylpalladium intermediate, leading to the formation of the product with high enantiomeric excess. researchgate.net Studies with sulfoxides derived from Cinchona alkaloids have shown that the stereochemical outcome is dependent on the chirality of the alkaloid framework, achieving enantiomeric excesses (ee) up to 60%. researchgate.net

| Ligand Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Thioether (Sulfide) | Low | ~60% |

| Sulfoxide | 90% | ~60% |

Metal-Catalyzed Asymmetric Reactions (e.g., Pd, Cu)

Enantioselective Michael Additions

A review of scientific literature does not provide specific examples of "this compound" being utilized as a chiral auxiliary or catalyst in enantioselective Michael additions.

Asymmetric Sulfoxidation of Prochiral Substrates

Organocatalytic Applications

There is no information available in the reviewed literature regarding the application of "this compound" in organocatalysis.

Utility of the 2-Cyanoethyl Moiety as a Protecting Group

The 2-cyanoethyl (CE) group is a widely employed and highly valuable protecting group in organic synthesis, celebrated for its stability across various reaction conditions and its facile removal under specific, mild basic conditions. Its utility is most prominent in the protection of phosphate and selenol functionalities.

Protection of Phosphate Groups in Oligonucleotide Synthesis

The 2-cyanoethyl group is the most commonly utilized protecting group for internucleotidic phosphate groups in the automated solid-phase synthesis of oligonucleotides via the phosphoramidite method. mdpi.comnih.gov During the synthesis cycle, the phosphorus atom is in the P(III) state as a phosphite triester, which is unstable. Oxidation with iodine converts it to a more stable P(v) phosphate triester, with the 2-cyanoethyl group protecting the phosphate oxygen. biotage.com

This protection is crucial because it prevents undesirable reactions at the phosphorus center during the subsequent steps of the synthesis cycle. biotage.com The CE group is favored due to its stability under the acidic conditions required for detritylation (removal of the 5'-DMT group) and the basic conditions of the coupling and capping steps. cdnsciencepub.com Its widespread adoption followed the development of β-cyanoethyl phosphoramidites, which replaced the earlier use of methyl triesters that required the toxic and malodorous thiophenol for deprotection. atdbio.com

Protection of Selenol Functionality

The 2-cyanoethyl moiety also serves as an effective protecting group for the highly reactive selenol (R-SeH) functionality. mdpi.comnih.gov This application is particularly relevant in the synthesis of selenium-containing biomolecules, such as selenocysteine derivatives or seleno-modified nucleotides. nih.govresearchgate.net The cyanoethyl blocking group exhibits a high degree of stability, which allows it to effectively mask the reactivity of the selenol during complex multi-step syntheses. mdpi.comnih.gov Its behavior and stability are analogous to its use in protecting the thiol functionality in cysteine. nih.gov

Deprotection Strategies and Mechanisms

The key advantage of the 2-cyanoethyl protecting group is its clean and efficient removal via a base-catalyzed β-elimination mechanism. nih.govatdbio.com The presence of the electron-withdrawing cyano group renders the adjacent methylene protons (α-protons) highly acidic, facilitating their abstraction by a base. This initiates an elimination reaction that liberates the protected functional group and releases acrylonitrile (B1666552) as a byproduct. nih.govatdbio.com

Deprotection from Phosphate Groups: In oligonucleotide synthesis, the final deprotection step involves removing the CE groups from the phosphate backbone. glenresearch.com This is typically achieved using concentrated aqueous ammonia or a mixture of aqueous ammonium hydroxide and methylamine (AMA). nih.govglenresearch.com Other non-aqueous basic conditions, such as 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile, can also be employed for this purpose. nih.govrsc.org A potential side reaction during this process is the Michael addition of the liberated acrylonitrile to the nucleobases, particularly thymine. biotage.comatdbio.com This can be managed by careful selection of deprotection conditions or the use of scavengers like nitromethane or piperazine. nih.govnih.gov

Deprotection from Selenol Functionality: The removal of the 2-cyanoethyl group from a protected selenol follows the same β-elimination pathway and is typically performed under basic conditions. mdpi.comnih.gov The choice of base and solvent depends on the substrate's sensitivity and solubility.

Table 1: Deprotection Reagents and Conditions for the 2-Cyanoethyl (CE) Group

| Protected Group | Reagent(s) | Typical Conditions | Ref |

| Phosphate | Concentrated Ammonium Hydroxide | 55 °C, several hours | nih.gov |

| Phosphate | Ammonium Hydroxide/Methylamine (AMA) | Room temperature to 65 °C, 5-10 minutes | glenresearch.com |

| Phosphate | 1,8-Diazabicycloundec-7-ene (DBU) / Acetonitrile | Room temperature, short duration (e.g., 1 min) | nih.govrsc.org |

| Phosphate | Triethylamine / Acetonitrile | Room temperature | nih.gov |

| Selenol | Potassium Carbonate (K₂CO₃) / Methanol | Not specified | mdpi.com |

| Selenol | 1,8-Diazabicycloundec-7-ene (DBU) / Dichloromethane | For non-protic requirements | mdpi.com |

Future Research Directions and Emerging Trends for 2 Cyanoethyl Phenyl Sulfoxide

Development of More Efficient and Sustainable Synthetic Methods

The synthesis of sulfoxides has traditionally relied on the oxidation of corresponding sulfides, but many conventional methods involve harsh conditions or toxic reagents. organic-chemistry.org Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to 2-Cyanoethyl phenyl sulfoxide (B87167). This aligns with the broader principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals and solvents. doc88.com

Key areas for development include:

Organocatalysis: The use of metal-free organocatalysts, such as 2,2,2-trifluoroacetophenone, with hydrogen peroxide as a benign oxidant, presents a cost-effective and environmentally friendly alternative for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org Applying such systems to the synthesis of 2-Cyanoethyl phenyl sulfoxide could offer high yields under mild conditions. organic-chemistry.org

Photocatalysis: Visible-light-mediated protocols are emerging as powerful tools in green synthesis. rsc.orgresearchgate.net Research into photocatalytic aerobic oxidation, potentially using recyclable catalysts like graphitic carbon nitride (g-C3N4), could provide a highly sustainable pathway that uses light as an energy source and air as the oxidant. rsc.orgrsc.org A key challenge is controlling the reaction to prevent over-oxidation to the corresponding sulfone. rsc.org

Biocatalysis: The use of enzymes, such as those derived from microorganisms or plants, offers a highly selective and eco-friendly method for sulfide (B99878) oxidation. researchgate.netresearchgate.net Exploring enzymatic routes could not only provide a sustainable synthesis but also open avenues for producing enantiomerically pure this compound.

Comparison of Sustainable Synthetic Approaches for Sulfoxides

| Method | Key Features | Potential Advantages for this compound Synthesis | Challenges |

|---|---|---|---|

| Organocatalysis | Metal-free catalysts (e.g., ketones) with H₂O₂ oxidant. organic-chemistry.org | Low cost, mild conditions, high selectivity. organic-chemistry.org | Catalyst loading and separation. |

| Photocatalysis | Uses visible light and a photocatalyst; can use O₂ from air. rsc.orgresearchgate.net | Highly sustainable, uses light as an energy source, avoids harsh reagents. rsc.org | Preventing over-oxidation to sulfone; optimizing light wavelength. rsc.org |

| Biocatalysis | Enzyme-catalyzed oxidation. researchgate.net | High selectivity, mild aqueous conditions, potential for asymmetry. researchgate.netnih.gov | Enzyme stability, substrate scope, and scalability. |

Exploration of Novel Reactivity and Mechanistic Pathways

The dual functionality of this compound presents a rich playground for exploring novel chemical transformations. The sulfoxide group can act as a chiral auxiliary, a leaving group in elimination reactions, or participate in rearrangements like the Pummerer reaction. researchgate.netwhiterose.ac.uk The cyano group, a strong electron-withdrawing group, can be hydrolyzed, reduced, or used in cycloadditions. mdpi.com

Future research will likely focus on:

Tandem Reactions: Designing one-pot reactions where both the sulfoxide and cyano groups participate sequentially to build molecular complexity rapidly. For instance, a reaction could be initiated via the sulfoxide, with a subsequent cyclization involving the nitrile.

Mechanistic Elucidation: While the general reactivity of sulfoxides is well-studied, specific mechanistic details for this compound are not. whiterose.ac.uk Advanced computational chemistry, such as Density Functional Theory (DFT), can be employed to model transition states and reaction pathways. acs.orgnih.gov This deeper understanding is crucial for optimizing reaction conditions and predicting outcomes. nih.gov For example, DFT studies could clarify the pathways of photocatalytic deoxygenation or rearrangements involving the sulfinyl group. acs.org

Radical Chemistry: The role of sulfoxides in photoredox-mediated radical reactions is an area of growing interest. acs.org Investigating the behavior of this compound under photocatalytic conditions could uncover new radical-based transformations, such as novel C-C or C-heteroatom bond formations. acs.org

Advanced Applications in Materials Science and Functional Molecule Design

The unique electronic properties imparted by the sulfoxide and cyano moieties make this compound an intriguing building block for new functional materials. The cyano group is a powerful electron-withdrawing moiety frequently used in the design of n-type organic semiconductors for applications in organic electronics. rsc.orgrsc.orgresearchgate.net

Emerging trends in this area include:

Organic Electronics: Incorporating the this compound scaffold into larger π-conjugated systems could lead to novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Thin-Film Transistors (OTFTs). rsc.orgacs.org The strong dipole moment of both the sulfoxide and cyano groups could influence molecular packing and charge transport properties in the solid state. rsc.org

Functional Polymers: The cyano group can be polymerized or copolymerized to create advanced polymers. Research could explore the synthesis of polymers containing the this compound unit, potentially leading to materials with unique thermal, optical, or dielectric properties. researchgate.net

Smart Materials: The polarity of the sulfoxide group makes it sensitive to its environment. This property could be harnessed to design "smart" materials that respond to external stimuli, such as changes in solvent polarity or electric fields. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

For this compound, future research will benefit from:

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways to the target molecule and its derivatives. researchgate.netnih.govcas.org By training models on vast reaction databases, these programs can identify non-intuitive disconnections that might be overlooked by human chemists. cas.org

Reactivity Prediction: Machine learning models can be trained to predict the reactivity of functional groups in a given chemical environment. researchgate.netnih.govnih.gov Such a model could predict how this compound would behave under various reaction conditions, saving significant experimental time and resources. youtube.com

Materials Discovery: AI algorithms can screen virtual libraries of compounds to identify derivatives of this compound with optimal electronic properties for materials science applications. This data-driven approach can significantly accelerate the design of new functional materials. nih.gov

AI and Machine Learning in Future Sulfoxide Research

| Application Area | AI/ML Tool/Technique | Potential Impact on this compound Research |

|---|---|---|

| Synthetic Route Design | Retrosynthesis Algorithms (e.g., based on deep neural networks) nih.gov | Discovery of more efficient and novel synthetic pathways. researchgate.netcas.org |

| Reaction Outcome Prediction | Regression and Classification Models | Accurate prediction of yields, side products, and optimal reaction conditions. youtube.com |

| Mechanism Interrogation | Interpretable ML Models combined with DFT nih.gov | Gaining deeper insights into complex reaction mechanisms. nih.gov |

| Materials Design | Generative Models and High-Throughput Virtual Screening | Rapid identification of derivatives with targeted electronic or physical properties. nih.gov |

Expanding the Scope of Asymmetric Applications to New Transformations

Chiral sulfoxides are highly valued as chiral auxiliaries in asymmetric synthesis, where they effectively control the stereochemical outcome of reactions. medcraveonline.comtandfonline.comnih.govillinois.edu The sulfinyl group can direct the approach of a reagent to a nearby reaction center, leading to the formation of a single enantiomer of the product. illinois.edu

A significant future direction is the development and application of enantiomerically pure this compound as a chiral auxiliary. Research in this area would involve:

Asymmetric Synthesis: The first step would be to develop an efficient method for synthesizing optically pure (R)- or (S)-2-Cyanoethyl phenyl sulfoxide, perhaps via asymmetric oxidation of the corresponding sulfide or resolution techniques. medcraveonline.comnih.govwiley-vch.de

New Stereoselective Reactions: Once available, the chiral version of the compound could be used to control stereochemistry in a wide range of transformations. For example, carbanions generated alpha to the sulfoxide could be added to imines or carbonyls to synthesize chiral β-amino or β-hydroxy nitriles, which are valuable synthetic intermediates. acs.orgresearchgate.net

Complex Molecule Synthesis: The application of chiral this compound as an auxiliary in the total synthesis of natural products or pharmaceutically active molecules would be a key goal. researchgate.netacs.org The ability to introduce both a cyano group and a new stereocenter in a single, controlled step would be a powerful synthetic tool.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-cyanoethyl phenyl sulfoxide?

- Methodology : The compound is typically synthesized via oxidation of the corresponding sulfide (e.g., 2-cyanoethyl phenyl sulfide) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For example:

- Step 1 : Dissolve the sulfide in a polar aprotic solvent (e.g., dichloromethane).

- Step 2 : Add H₂O₂ (1 equivalent) dropwise at 0–5°C to minimize over-oxidation to sulfones.

- Step 3 : Monitor reaction progress via TLC or GC-MS. Terminate the reaction when sulfide peaks disappear .

- Key Considerations : Temperature control and stoichiometry are critical to avoid byproducts. Catalysts like ε-Keggin polyoxometalates can enhance selectivity and yield under mild conditions .

Q. What safety protocols are essential for handling this compound?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation. Store the compound in airtight, light-resistant containers under inert gas (e.g., N₂) at 2–10°C .

- Emergency Measures : For skin contact, wash immediately with soap and water. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. Which analytical techniques are recommended for characterizing this compound?

- GC Analysis : Use a 5% phenyl GC column (e.g., DB-5) with SPME fiber (100 μm PDMS) for volatile extraction. Optimal conditions: splitless injection, 250°C inlet temperature, and a ramp rate of 10°C/min to 300°C .

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ typically shows sulfoxide proton resonances at δ 2.5–3.5 ppm. Compare with literature data to confirm purity .

Advanced Research Questions

Q. How can researchers optimize sulfoxide synthesis to minimize over-oxidation to sulfones?

- Strategies :

- Catalyst Selection : Heterogeneous catalysts like Zn₄-ε-Keggin clusters enable >99% sulfoxide yield with low O/S molar ratios (1:1) .

- Reagent Control : Use stoichiometric H₂O₂ (1 equivalent) and monitor reaction kinetics via in-situ FTIR to halt the reaction at the sulfoxide stage .

- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize sulfoxide intermediates, reducing sulfone formation .

- Data Contradiction Analysis : If conflicting yields are reported, evaluate catalyst loading, solvent purity, and reaction scale. Pilot small-scale DOE (Design of Experiments) to identify critical variables .

Q. What strategies resolve contradictions in reported reaction conditions for sulfoxide synthesis?

- Systematic Evaluation :

- Step 1 : Replicate literature protocols under identical conditions (e.g., solvent, temperature, catalyst).

- Step 2 : Use HPLC-MS to quantify sulfoxide/sulfone ratios and identify impurities.

- Step 3 : Cross-validate results with alternative methods (e.g., UV-induced DNA cleavage assays for sulfoxide reactivity checks) .

Q. How does the choice of catalyst influence reaction kinetics in sulfoxide synthesis?

- Homogeneous vs. Heterogeneous Catalysts :

| Catalyst Type | Reaction Time | Yield | Byproducts |

|---|---|---|---|

| Homogeneous (H₂SO₄) | 6–8 hours | 70–80% | Sulfones (10–15%) |

| Heterogeneous (Zn₄-ε-Keggin) | 10 minutes | >99% | <1% sulfones |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.